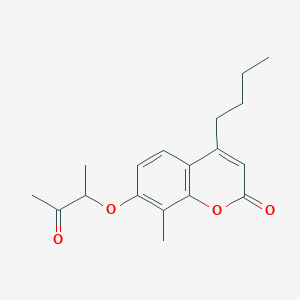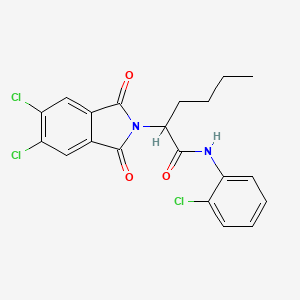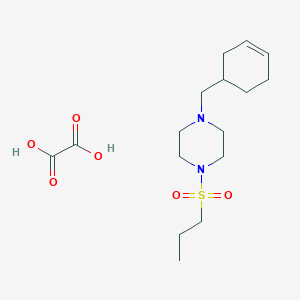
4-butyl-8-methyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one
Vue d'ensemble
Description
4-butyl-8-methyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one, also known as Coumarin 151, is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are widely used in the pharmaceutical industry due to their diverse biological activities, including anticoagulant, anti-inflammatory, and anticancer properties. Coumarin 151 has gained significant attention in recent years due to its potential applications in scientific research.
Mécanisme D'action
The exact mechanism of action of 4-butyl-8-methyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one 151 is not fully understood. However, it has been suggested that its antioxidant activity is due to its ability to scavenge free radicals and inhibit lipid peroxidation. Additionally, its antibacterial and antifungal activities may be attributed to its ability to disrupt the cell membrane integrity of microorganisms.
Biochemical and Physiological Effects:
Studies have shown that this compound 151 exerts several biochemical and physiological effects. It has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that this compound 151 may have potential applications in the treatment of Alzheimer's disease. Additionally, it has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 4-butyl-8-methyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one 151 is its potent antioxidant activity, which makes it a valuable tool for studying oxidative stress-related diseases. Additionally, its antibacterial and antifungal activities make it a useful compound for studying the mechanisms of action of antimicrobial agents. However, one of the limitations of this compound 151 is its low solubility in water, which may limit its applications in certain experiments.
Orientations Futures
There are several future directions for research on 4-butyl-8-methyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one 151. One potential area of research is the development of new drugs for the treatment of oxidative stress-related diseases based on the structure of this compound 151. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound 151 and its potential applications in the treatment of Alzheimer's disease. Finally, research on the synthesis of this compound 151 analogs with improved solubility and biological activities could lead to the development of new and more effective drugs.
Applications De Recherche Scientifique
4-butyl-8-methyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one 151 has been extensively studied for its potential applications in scientific research. It has been shown to exhibit potent antioxidant activity, which makes it a promising candidate for the development of new drugs for the treatment of oxidative stress-related diseases. Additionally, this compound 151 has been found to possess significant antibacterial and antifungal activities, which could be useful in the development of new antimicrobial agents.
Propriétés
IUPAC Name |
4-butyl-8-methyl-7-(3-oxobutan-2-yloxy)chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O4/c1-5-6-7-14-10-17(20)22-18-11(2)16(9-8-15(14)18)21-13(4)12(3)19/h8-10,13H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDLPWPGZLRZVJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-cyclohexyl-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3945882.png)
![1-(1-cyclopentyl-4-piperidinyl)-N-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B3945884.png)
![2-[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-(4-methoxyphenyl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3945893.png)

![6-[(allylamino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B3945901.png)

![ethyl 4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}benzoate](/img/structure/B3945911.png)
![N-butyl-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B3945921.png)
![benzyl [(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B3945927.png)
![N-[1-(anilinocarbonyl)propyl]-2-(benzoylamino)benzamide](/img/structure/B3945939.png)
![1-(1-naphthylmethyl)-4-[(4-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3945943.png)

![1-(2-fluorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3945948.png)
